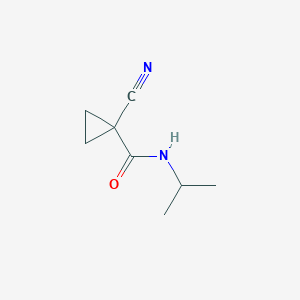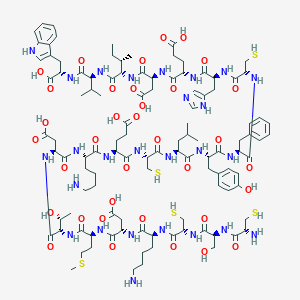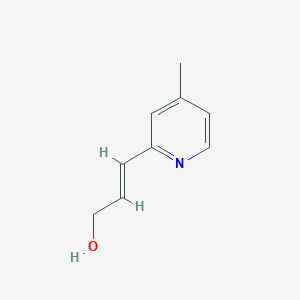
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylacrylic acid, and it has a molecular formula of C8H9NO. The purpose of
Wirkmechanismus
The mechanism of action of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol are still being studied, but it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol for lab experiments is its versatility as a building block for the synthesis of more complex molecules. It is also relatively easy to synthesize and purify, making it a convenient starting material for many experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol. One area of interest is in the development of new anti-inflammatory and anticancer agents based on its structure. It may also be useful in the development of new materials with specific properties, such as optical or electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Conclusion:
In conclusion, (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications based on its structure.
Synthesemethoden
The synthesis of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol involves the reaction between 2-pyridylacetonitrile and ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate, and it takes place in the presence of a solvent such as ethanol. The resulting product is then purified using techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis, where it is used as a building block for the synthesis of more complex molecules. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
113985-53-8 |
|---|---|
Produktname |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-8-4-5-10-9(7-8)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
CPYBTNSIXYWQDY-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC(=NC=C1)/C=C/CO |
SMILES |
CC1=CC(=NC=C1)C=CCO |
Kanonische SMILES |
CC1=CC(=NC=C1)C=CCO |
Synonyme |
2-Propen-1-ol,3-(4-methyl-2-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



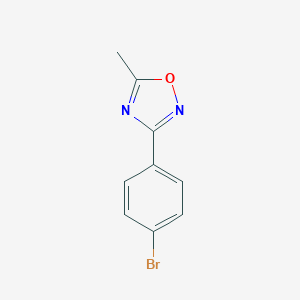

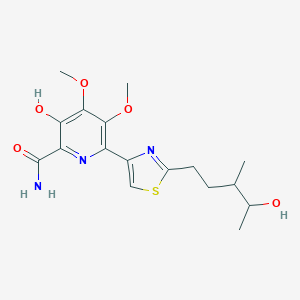
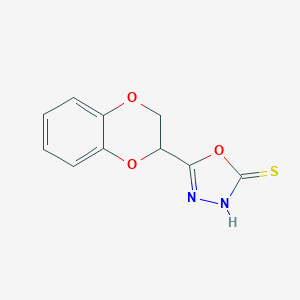
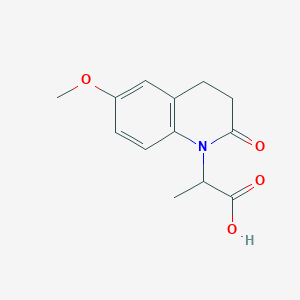
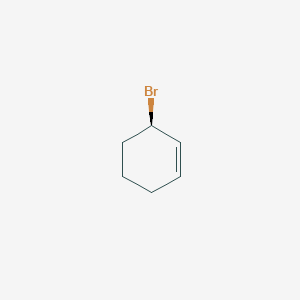
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

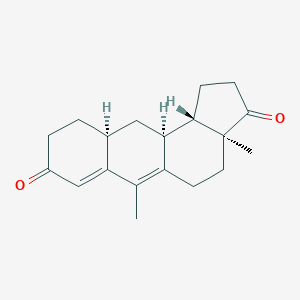


![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
